molecular formula C11H16ClNO2 B6255766 Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride CAS No. 1229705-35-4

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride

Cat. No. B6255766
CAS RN: 1229705-35-4
M. Wt: 229.70 g/mol
InChI Key: PGZFKXXRJKALRJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride, also known as MAMP-HCl, is an organic compound composed of two structural isomers, 4-aminophenol and 2-methyl-2-aminopropanoic acid, linked together by an ester bond. It is a white crystalline solid that is soluble in water and ethanol. MAMP-HCl is used in scientific research as a tool for studying the effects of various compounds on biochemical and physiological processes.

Mechanism of Action

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride is thought to act as a neurotransmitter, binding to certain receptors in the brain and activating them. This activation is then thought to affect the release of other neurotransmitters, resulting in changes in physiological and biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of dopamine, serotonin, and norepinephrine, as well as other neurotransmitters. It has also been shown to affect the release of hormones, such as cortisol and adrenaline, and to affect the activity of enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride is a relatively safe compound for use in laboratory experiments. It is relatively non-toxic and has been used in a variety of studies without any adverse effects. However, the compound is not very stable and needs to be stored at low temperatures and in anhydrous conditions.

Future Directions

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride has potential for further research in a variety of fields. It could be used to study the effects of drugs on the central nervous system, the effects of hormones on the endocrine system, and the effects of environmental pollutants on the body. It could also be used to study the effects of neurotransmitters on the cardiovascular system, and to study the effects of various compounds on metabolic processes. Additionally, it could be used to develop new drugs and treatments for various diseases and disorders.

Synthesis Methods

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride is synthesized in a two-step process. First, 4-aminophenol is reacted with methylchloroformate to form 4-chloro-2-methyl-2-aminopropanoic acid. This is then reacted with hydrochloric acid to form the desired product, methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride.

Scientific Research Applications

Methyl2-(4-aminophenyl)-2-methylpropanoatehydrochloride is used in scientific research to study the effects of various compounds on biochemical and physiological processes. It has been used in studies of the effects of drugs on the central nervous system, the effects of hormones on the endocrine system, and the effects of neurotransmitters on the cardiovascular system. It has also been used in studies of the effects of environmental pollutants on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride involves the reaction of 4-aminobenzonitrile with methyl 2-bromo-2-methylpropanoate, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-aminobenzonitrile", "methyl 2-bromo-2-methylpropanoate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzonitrile in a mixture of sodium hydroxide and water.", "Step 2: Add methyl 2-bromo-2-methylpropanoate to the mixture and stir at room temperature for several hours.", "Step 3: Acidify the mixture with hydrochloric acid and extract the resulting product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and recrystallize the product from a suitable solvent to obtain methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride." ] }

CAS RN

1229705-35-4

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H

InChI Key

PGZFKXXRJKALRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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